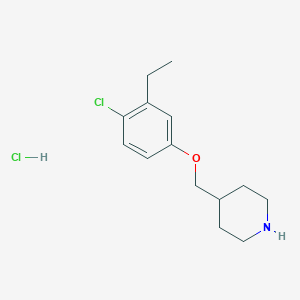
(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride
Overview
Description
(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a brominated phenoxy group, and a phenylpropan-2-yl substituent. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Bromination: Introduction of the bromine atom into the phenoxy group can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate group can be esterified using methanol in the presence of acid catalysts.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group and pyrrolidine ring are likely involved in binding interactions, while the ester group may undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-Methyl 4-(2-chloro-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride
- (2S,4S)-Methyl 4-(2-fluoro-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride
- (2S,4S)-Methyl 4-(2-iodo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride
Uniqueness
The uniqueness of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride lies in its brominated phenoxy group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The specific arrangement of functional groups also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (2S,4S)-4-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO3.ClH/c1-21(2,14-7-5-4-6-8-14)15-9-10-19(17(22)11-15)26-16-12-18(23-13-16)20(24)25-3;/h4-11,16,18,23H,12-13H2,1-3H3;1H/t16-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYILRPTUACRGB-AKXYIILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CC(NC3)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O[C@H]3C[C@H](NC3)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



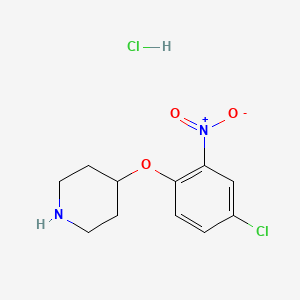
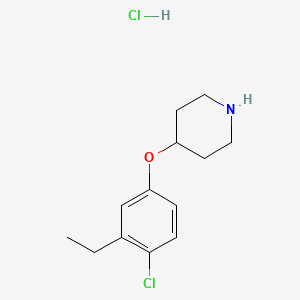
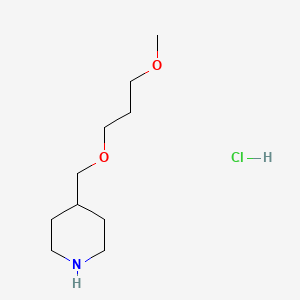
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1424642.png)
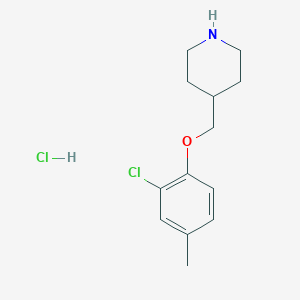
![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)

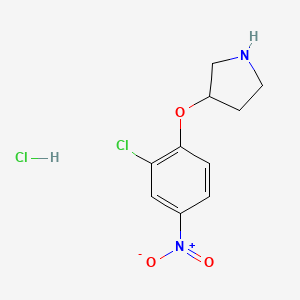
![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)
